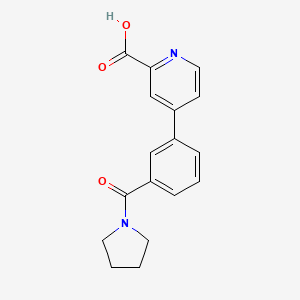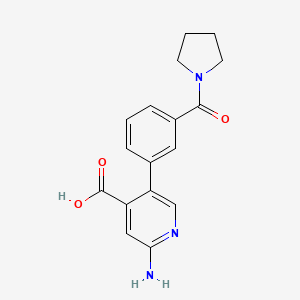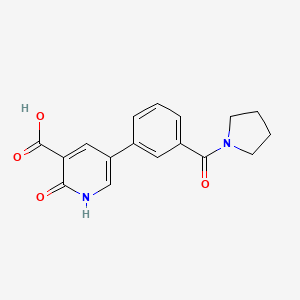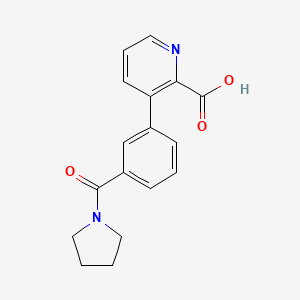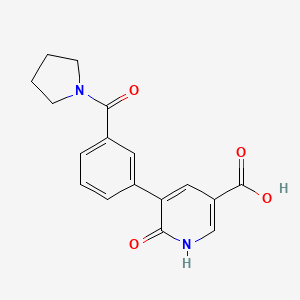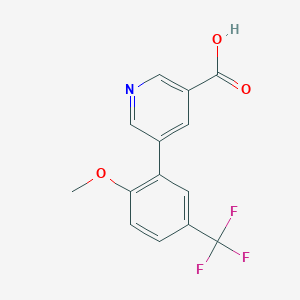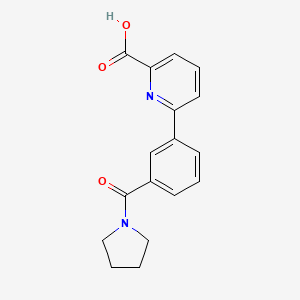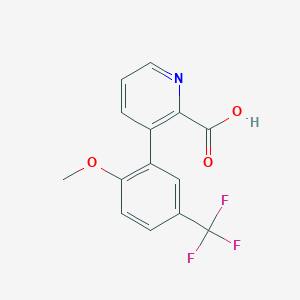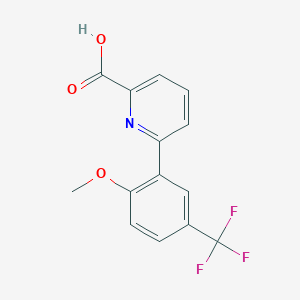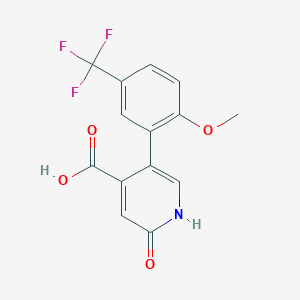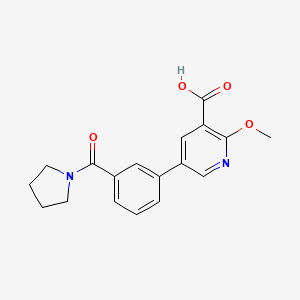
MFCD18318548
Overview
Description
MFCD18318548 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318548 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound . The preparation process often requires careful control of reaction conditions, including temperature, pH, and solvent composition, to ensure the desired purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to be cost-effective and efficient, often utilizing automated systems for sample preparation and analysis . The use of advanced technologies, such as robotic stations and autosamplers, helps streamline the production process and maintain consistency in the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: MFCD18318548 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For instance, oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For example, oxidation reactions may yield oxidized derivatives with enhanced reactivity, while reduction reactions can produce reduced forms with different chemical properties
Scientific Research Applications
MFCD18318548 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques, including LC-MS/MS . In biology, the compound is studied for its potential role in cellular processes and biochemical pathways. In medicine, this compound is investigated for its therapeutic potential, particularly in the development of new drugs and treatments. Industrial applications include its use in the production of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of MFCD18318548 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
MFCD18318548 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar binding affinities or reactivity profiles can provide insights into the distinct properties of this compound . This comparison helps researchers understand the compound’s potential advantages and limitations in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique properties and reactivity make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-24-16-15(18(22)23)10-14(11-19-16)12-5-4-6-13(9-12)17(21)20-7-2-3-8-20/h4-6,9-11H,2-3,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIJKKPPKEQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688380 | |
| Record name | 2-Methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-09-1 | |
| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-5-[3-(1-pyrrolidinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261958-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



